molecular formula C7H4Cl3NO4S B11713688 Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- CAS No. 61496-44-4

Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-

Cat. No.: B11713688
CAS No.: 61496-44-4
M. Wt: 304.5 g/mol
InChI Key: ALZIDDBBTJEMPS-UHFFFAOYSA-N
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Description

This structure imparts high polarity and reactivity due to the electron-withdrawing effects of the nitro and sulfonyl groups.

Properties

CAS No.

61496-44-4

Molecular Formula

C7H4Cl3NO4S

Molecular Weight

304.5 g/mol

IUPAC Name

1-chloro-4-(dichloromethylsulfonyl)-2-nitrobenzene

InChI

InChI=1S/C7H4Cl3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H

InChI Key

ALZIDDBBTJEMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro group. This is followed by the introduction of the nitro group through nitration, and finally, the addition of the dichloromethylsulfonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of biological molecules. The sulfonyl group can also enhance the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfonyl Group Variations
  • 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 98-57-7): Structure: Features a methylsulfonyl (-SO₂CH₃) group instead of dichloromethylsulfonyl. Properties: Reduced steric hindrance and lower molecular weight (MW ~235.67 g/mol vs. ~310–340 g/mol for the target compound) due to the absence of chlorine atoms on the sulfonyl substituent. Reactivity: The methyl group may offer better solubility in non-polar solvents compared to the dichloromethyl variant .
  • Benzene, 1-chloro-4-(phenylsulfonyl)- (CAS 75790-87-3): Structure: Phenylsulfonyl (-SO₂C₆H₅) substituent at position 3. Applications: Used in pharmaceutical intermediates, as seen in analogs like 1-chloro-4-(ß-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene hydrate ().
Nitro Group Positioning
  • Benzene, 1-chloro-2,4-dinitro- (CAS 97-07-4): Structure: Dual nitro groups at positions 2 and 4.
Chlorinated Side Chains
  • Benzene, (dichloromethyl)- (CAS 98-87-3): Structure: Dichloromethyl (-CHCl₂) group directly attached to the benzene ring. Toxicity: Classified as a possible carcinogen (IARC Group 2B) due to metabolic release of reactive intermediates .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (K)
Target Compound C₇H₄Cl₃NO₄S ~310–340* -Cl, -NO₂, -SO₂CCl₂ Not reported
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₆ClNO₄S 235.67 -Cl, -NO₂, -SO₂CH₃ Not reported
Benzene, 1-chloro-4-methyl- C₇H₇Cl 126.58 -Cl, -CH₃ 372.00–372.20
Benzene, (dichloromethyl)- C₇H₆Cl₂ 161.03 -CHCl₂ 484.15 (est.)

*Estimated based on analogs in .

Toxicity and Environmental Impact

  • Target Compound: No direct toxicity data available.
  • Nitro- and Sulfonyl-Substituted Analogs : Increased persistence in environmental matrices due to low biodegradability, as seen in EPA-listed compounds ().

Biological Activity

Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- (commonly referred to as the compound) is a chlorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C7_7H4_4Cl3_3NO4_4S
  • Molecular Weight : 304.52 g/mol
  • CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular signaling and metabolism. The presence of chlorine and sulfonyl groups enhances its reactivity and potential to form adducts with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (Cervical Cancer) : IC50_{50} = 0.126 μM
  • SMMC-7721 (Liver Cancer) : IC50_{50} = 0.071 μM
  • K562 (Leukemia) : IC50_{50} = 0.164 μM

These values indicate that the compound is more potent than some established chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzene derivatives indicates that modifications in the substituent groups can significantly alter biological activity. Key findings include:

SubstituentEffect on Activity
Electron-donating groups (e.g., -OCH3_3)Increase activity
Electron-withdrawing groups (e.g., -Cl)Decrease activity
Sulfonamide moietyInactive in some derivatives

These insights guide the design of new compounds with enhanced efficacy against cancer cells .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the compound's toxicological profile. The compound has been reported to exhibit:

  • Acute Toxicity : High toxicity via inhalation and ingestion.
  • Carcinogenic Potential : Some studies suggest a potential carcinogenic effect due to its structural similarity to known carcinogens.

Case Studies

  • Case Study on HeLa Cells :
    A study evaluated the effect of the compound on HeLa cells, revealing that treatment with varying concentrations led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
  • In Vivo Studies :
    Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent in vivo.

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